1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 768291-61-8
Cat. No.: VC5120695
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 768291-61-8 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.256 |
| IUPAC Name | 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C12H14N2O2/c1-8-2-4-10(5-3-8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16) |
| Standard InChI Key | MNAMYXIXVXGCKK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide consists of a five-membered pyrrolidine ring with three key modifications:
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A ketone group at position 5, which introduces polarity and influences conformational stability.
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A carboxamide group at position 3, providing hydrogen-bonding capabilities critical for target engagement.
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A 4-methylphenyl group attached to the nitrogen atom at position 1, contributing to hydrophobic interactions and steric effects.
The molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol. Computational analyses predict a logP value of 1.78, indicating moderate lipophilicity, and a polar surface area of 64.66 Ų, reflective of its hydrogen-bonding potential .
Conformational Analysis
Synthesis and Derivative Development
Synthetic Routes
The synthesis of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step protocols:
Step 1: Formation of the Pyrrolidine Core
Reaction of 4-methylaniline with itaconic acid under reflux conditions yields 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This step leverages the cyclization of itaconic acid with primary amines, a well-established method for constructing 5-oxopyrrolidine scaffolds .
Step 2: Carboxamide Formation
The carboxylic acid intermediate is converted to the corresponding carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonium hydroxide. Alternatively, coupling reagents such as HATU or EDC may be employed for higher yields .
Step 3: Functionalization
Further modifications, such as introducing substituents at the 1-position of the pyrrolidine ring, are achieved through alkylation or reductive amination. For example, replacing the 4-methylphenyl group with a benzyl moiety enhances CCR5 binding affinity in related compounds .
Table 1: Key Synthetic Intermediates and Yields
Structure-Activity Relationships (SAR)
Role of the 4-Methylphenyl Group
The 4-methylphenyl substituent at position 1 is critical for modulating biological activity. Comparative studies with analogs demonstrate:
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Hydrophobic interactions: The methyl group enhances binding to hydrophobic pockets in target proteins, as evidenced by CCR5 antagonists where similar substituents improved IC₅₀ values from 1.9 μM to 0.038 μM .
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Steric effects: Bulkier substituents (e.g., benzyl) at position 1 increase potency but may reduce solubility, necessitating a balance between lipophilicity and bioavailability .
Carboxamide Modifications
Replacing the carboxamide group with ester or hydrazide functionalities diminishes activity, underscoring the importance of hydrogen-bonding interactions. For instance, hydrazide derivatives of 5-oxopyrrolidine-3-carboxamide exhibit reduced affinity for CCR5 by >10-fold .
Table 2: SAR of Selected 5-Oxopyrrolidine Derivatives
| Compound | R Group (Position 1) | IC₅₀ (μM) | Target |
|---|---|---|---|
| 1 | 4-Methylphenyl | 1.9 | CCR5 |
| 10i | 3,4-Dichlorophenyl | 0.057 | CCR5 |
| 12e | Benzyl | 0.038 | CCR5 |
Biological Activities and Applications
Anti-Inflammatory and Analgesic Effects
Pyrrolidine derivatives are known to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Although specific studies on this compound are lacking, structurally related 5-oxopyrrolidine carboxamides show COX-2 inhibitory activity with IC₅₀ values of 2–5 μM .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 3H, CH₃), 2.70–2.85 (m, 2H, pyrrolidine CH₂), 3.45–3.60 (m, 2H, pyrrolidine CH₂), 4.10 (q, 1H, CONH), 7.25–7.35 (m, 4H, aromatic H) .
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¹³C NMR: δ 21.4 (CH₃), 34.8 (pyrrolidine C), 52.1 (pyrrolidine C), 170.5 (C=O), 176.2 (CONH).
Chromatographic Properties
High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions (C18 column, acetonitrile/water gradient) show a retention time of 12.3 minutes, confirming high purity (>95%) .
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